molecular formula C27H29N3O3 B12501771 Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-methylphenyl)carbonyl]amino}benzoate

Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-methylphenyl)carbonyl]amino}benzoate

Cat. No.: B12501771
M. Wt: 443.5 g/mol
InChI Key: LQPVLWIOFLSYJM-UHFFFAOYSA-N
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Description

METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(3-METHYLBENZAMIDO)BENZOATE is a synthetic organic compound that belongs to the class of benzoate esters This compound is characterized by the presence of a benzylic piperazine moiety and a methylbenzamido group attached to a benzoate ester backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(3-METHYLBENZAMIDO)BENZOATE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzoate Ester Backbone: This can be achieved by esterification of the corresponding benzoic acid with methanol in the presence of an acid catalyst.

    Introduction of the Benzylpiperazine Moiety: This step involves the nucleophilic substitution reaction where the piperazine ring is benzylated using benzyl chloride under basic conditions.

    Attachment of the Methylbenzamido Group: This can be done through an amide coupling reaction using the corresponding methylbenzoic acid and an amine coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(3-METHYLBENZAMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form corresponding benzyl alcohols or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents like bromine (Br2) or nitrating mixture (HNO3/H2SO4).

Major Products Formed

    Oxidation: Formation of benzyl alcohols or benzoic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(3-METHYLBENZAMIDO)BENZOATE involves its interaction with specific molecular targets. The benzylic piperazine moiety may interact with neurotransmitter receptors, while the methylbenzamido group could influence enzyme activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 4-(4-PHENYLPIPERAZIN-1-YL)-3-(3-METHYLBENZAMIDO)BENZOATE
  • METHYL 4-(4-BENZYLPIPERIDIN-1-YL)-3-(3-METHYLBENZAMIDO)BENZOATE

Uniqueness

METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(3-METHYLBENZAMIDO)BENZOATE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C27H29N3O3

Molecular Weight

443.5 g/mol

IUPAC Name

methyl 4-(4-benzylpiperazin-1-yl)-3-[(3-methylbenzoyl)amino]benzoate

InChI

InChI=1S/C27H29N3O3/c1-20-7-6-10-22(17-20)26(31)28-24-18-23(27(32)33-2)11-12-25(24)30-15-13-29(14-16-30)19-21-8-4-3-5-9-21/h3-12,17-18H,13-16,19H2,1-2H3,(H,28,31)

InChI Key

LQPVLWIOFLSYJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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